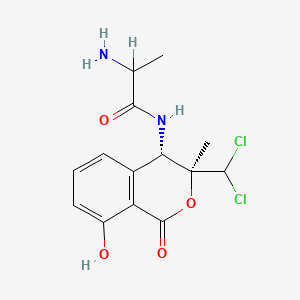
4a,6-Diene-bactobolin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a,6-Diene-bactobolin is a cytotoxic, polyketide-peptide and antitumor antibiotic. It was discovered in 1979 and has the molecular formula C14H20Cl2N2O6 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of 4a,6-Diene-bactobolin involves several key steps. One efficient strategy reported involves the preparation of glyoxylate from cyclohexenol using the Emmons-Kornblum procedure . This is followed by a series of reactions to construct the complex structure of this compound.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Burkholderia thailandensis . The biosynthetic pathway of this compound has been well-studied, and genetic engineering techniques are often employed to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4a,6-Diene-bactobolin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield hydroxylated derivatives, while reduction reactions can produce dechlorinated compounds .
Wissenschaftliche Forschungsanwendungen
4a,6-Diene-bactobolin has a wide range of scientific research applications:
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Actinobolin: Another polyketide-peptide antibiotic with similar cytotoxic properties.
Bactobolin A: A closely related compound with a similar mechanism of action.
Uniqueness: 4a,6-Diene-bactobolin is unique due to its specific binding site on the bacterial ribosome and its potent cytotoxic activity . Unlike other similar compounds, it has shown enhanced antitumor activity and a broader spectrum of antibacterial activity .
Eigenschaften
CAS-Nummer |
142429-36-5 |
|---|---|
Molekularformel |
C14H16Cl2N2O4 |
Molekulargewicht |
347.2 g/mol |
IUPAC-Name |
2-amino-N-[(3S,4S)-3-(dichloromethyl)-8-hydroxy-3-methyl-1-oxo-4H-isochromen-4-yl]propanamide |
InChI |
InChI=1S/C14H16Cl2N2O4/c1-6(17)11(20)18-10-7-4-3-5-8(19)9(7)12(21)22-14(10,2)13(15)16/h3-6,10,13,19H,17H2,1-2H3,(H,18,20)/t6?,10-,14-/m0/s1 |
InChI-Schlüssel |
DDMYCIQDOLKAAA-FHOUQSSTSA-N |
Isomerische SMILES |
CC(C(=O)N[C@H]1C2=C(C(=CC=C2)O)C(=O)O[C@]1(C)C(Cl)Cl)N |
Kanonische SMILES |
CC(C(=O)NC1C2=C(C(=CC=C2)O)C(=O)OC1(C)C(Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


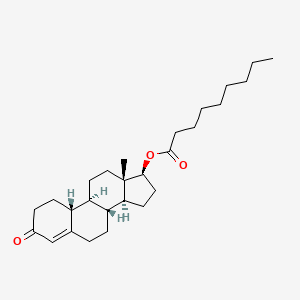
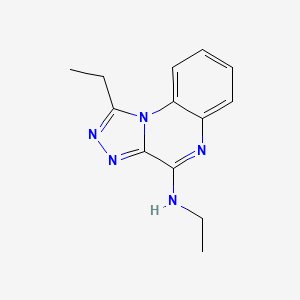
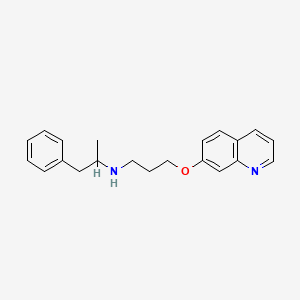
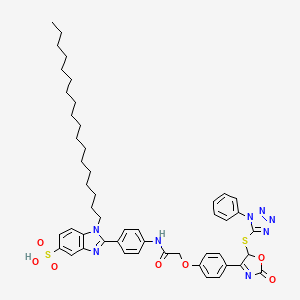
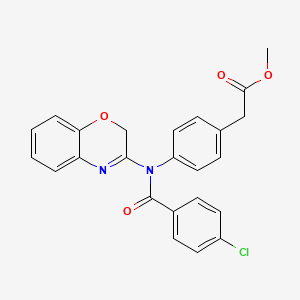
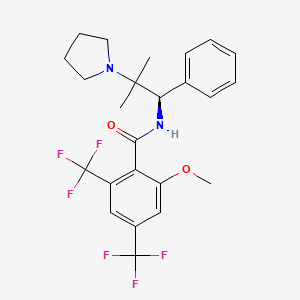
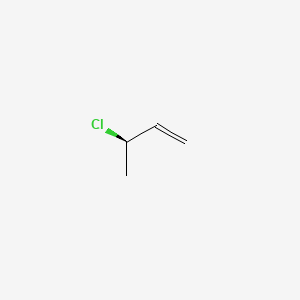
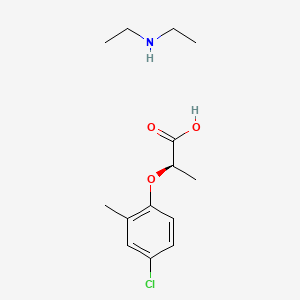
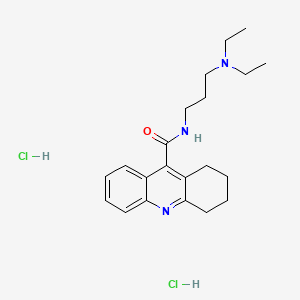
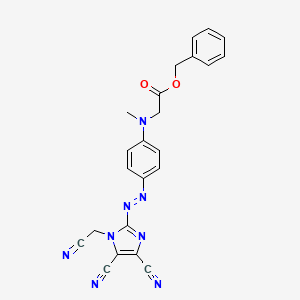
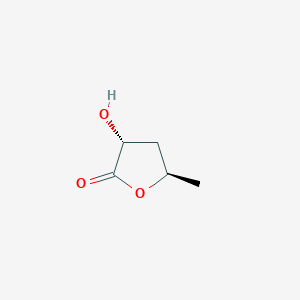

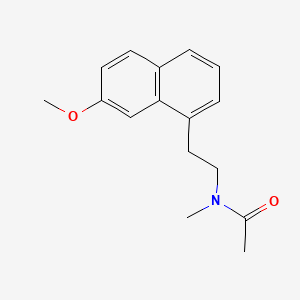
![1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B15187741.png)
